methyl 3-(2-oxo-2H-chromene-3-amido)-1-benzothiophene-2-carboxylate
Description
Methyl 3-(2-oxo-2H-chromene-3-amido)-1-benzothiophene-2-carboxylate is a hybrid heterocyclic compound featuring a benzothiophene core substituted with a chromene-derived amide group and a methyl ester.
Properties
IUPAC Name |
methyl 3-[(2-oxochromene-3-carbonyl)amino]-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13NO5S/c1-25-20(24)17-16(12-7-3-5-9-15(12)27-17)21-18(22)13-10-11-6-2-4-8-14(11)26-19(13)23/h2-10H,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDZZYPLQHFGMKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C3=CC4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(2-oxo-2H-chromene-3-amido)-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromene Moiety: The chromene ring can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester under acidic conditions.
Amidation Reaction: The chromene derivative is then reacted with an amine to form the amido group.
Formation of the Benzothiophene Ring: The benzothiophene ring is synthesized through a cyclization reaction involving a thiophene derivative and an appropriate electrophile.
Esterification: Finally, the carboxylate ester group is introduced through an esterification reaction using methanol and a suitable acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-oxo-2H-chromene-3-amido)-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzothiophene ring or the chromene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles such as amines and thiols are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
Methyl 3-(2-oxo-2H-chromene-3-amido)-1-benzothiophene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of methyl 3-(2-oxo-2H-chromene-3-amido)-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzothiophene Core
Methyl 3-Amino-1-benzothiophene-2-carboxylate Derivatives
Compounds such as methyl 3-[(4-methoxyphenyl)amino]-1-benzothiophene-2-carboxylate (3a) and methyl 3-[(4-nitrophenyl)amino]-1-benzothiophene-2-carboxylate (3i) () share the benzothiophene core but differ in their substituents. Key comparisons include:
- Electronic Effects: Electron-donating groups (e.g., methoxy in 3a) increase electron density on the benzothiophene ring, while electron-withdrawing groups (e.g., nitro in 3i) reduce it. The chromene amide group in the target compound introduces a conjugated system, enhancing resonance stabilization compared to simple phenylamino substituents .
- The chromene amide’s fused ring system may further elevate melting points due to increased planarity .
Thiophene vs. Benzothiophene Analogs
The compound methyl 3-(2-oxo-2H-chromene-3-amido)thiophene-2-carboxylate (CAS 328270-77-5, ) replaces the benzothiophene with a thiophene ring. Key differences:
- Molecular Weight: The benzothiophene derivative (C₁₆H₁₁NO₅S, MW 329.33) is heavier than the thiophene analog (C₁₅H₁₀BrNO₃S₂, MW 396.27; ), influencing pharmacokinetic properties like bioavailability .
Functional Group Comparisons
Amide vs. Ester Derivatives
Compounds such as ethyl 3-oxo-3H-benzo[f]chromene-2-carboxylate () highlight the role of ester vs. amide functionalities. The chromene amide in the target compound enables hydrogen bonding (via NH and carbonyl groups), enhancing intermolecular interactions compared to esters, which lack H-bond donors .
Sulfamoyl and Halogenated Derivatives
Derivatives like methyl 3-{[4-(trifluoromethyl)phenyl]amino}-1-benzothiophene-2-carboxylate (3e) () and methyl 3-(5-bromothiophene-2-amido)-1-benzothiophene-2-carboxylate () demonstrate substituent effects:
Physicochemical and Spectral Data Comparison
*Inferred data based on structural analogs.
Biological Activity
Methyl 3-(2-oxo-2H-chromene-3-amido)-1-benzothiophene-2-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a unique combination of chromene and benzothiophene moieties, which contribute to its biological activity. The structural formula can be represented as follows:
This structure is pivotal in understanding the interactions and activities exhibited by the compound in biological systems.
1. Antimicrobial Activity
Research has shown that compounds containing chromene and benzothiophene structures often exhibit significant antimicrobial properties. For instance, derivatives of benzothiophene have been reported to demonstrate activity against various bacterial strains. The mechanism typically involves the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.
2. Anticancer Properties
This compound has been evaluated for its anticancer potential. In vitro studies indicate that the compound can induce apoptosis in cancer cells through the activation of caspase pathways. A recent study reported an IC50 value indicating effective cytotoxicity against specific cancer cell lines, suggesting its utility as a lead compound in cancer therapy .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, such as acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer's .
- Receptor Modulation : It may interact with various receptors, including cannabinoid receptors, leading to analgesic effects in pain models .
Case Study 1: Anticancer Activity
In a study examining the anticancer effects of this compound, researchers found that treatment with this compound resulted in a significant reduction in cell viability in breast cancer cell lines. The study utilized flow cytometry to assess apoptosis rates and found that the compound induced apoptosis through mitochondrial pathways.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 15 | Apoptosis induction |
| HeLa (Cervical) | 20 | Caspase activation |
Case Study 2: Antimicrobial Effectiveness
Another investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results indicated that it exhibited a broad spectrum of activity, particularly against Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 18 | 32 µg/mL |
| Escherichia coli | 15 | 64 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
